2-Chloro-6-(1-ethylhydrazinyl)-4-methylpyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-(1-ethylhydrazin-1-yl)-4-methylpyridine-3-carbonitrile is a heterocyclic organic compound that features a pyridine ring substituted with a chloro group, an ethylhydrazinyl group, a methyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-(1-ethylhydrazin-1-yl)-4-methylpyridine-3-carbonitrile typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-chloro-4-methylpyridine-3-carbonitrile. This can be achieved through the chlorination of 4-methylpyridine-3-carbonitrile using thionyl chloride or phosphorus pentachloride under reflux conditions.
Hydrazine Substitution: The next step involves the substitution of the chloro group with an ethylhydrazine group. This can be done by reacting 2-chloro-4-methylpyridine-3-carbonitrile with ethylhydrazine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like ethanol or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(1-ethylhydrazin-1-yl)-4-methylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethylhydrazinyl group can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or primary amines in solvents such as ethanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide, sodium hypochlorite, or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of azides or nitroso compounds.
Reduction: Formation of primary amines or other reduced derivatives.
Scientific Research Applications
2-Chloro-6-(1-ethylhydrazin-1-yl)-4-methylpyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or oncological pathways.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of 2-chloro-6-(1-ethylhydrazin-1-yl)-4-methylpyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The ethylhydrazinyl group can form hydrogen bonds or electrostatic interactions with biological macromolecules, influencing their activity or function.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methylpyridine-3-carbonitrile: Lacks the ethylhydrazinyl group, making it less versatile in forming hydrogen bonds or electrostatic interactions.
6-(1-Ethylhydrazin-1-yl)-4-methylpyridine-3-carbonitrile: Lacks the chloro group, which may reduce its reactivity in nucleophilic substitution reactions.
2-Chloro-6-(1-methylhydrazin-1-yl)-4-methylpyridine-3-carbonitrile: Contains a methylhydrazinyl group instead of an ethylhydrazinyl group, potentially altering its steric and electronic properties.
Uniqueness
2-Chloro-6-(1-ethylhydrazin-1-yl)-4-methylpyridine-3-carbonitrile is unique due to the presence of both the chloro and ethylhydrazinyl groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of complex organic molecules and a versatile compound for various scientific applications.
Properties
Molecular Formula |
C9H11ClN4 |
---|---|
Molecular Weight |
210.66 g/mol |
IUPAC Name |
6-[amino(ethyl)amino]-2-chloro-4-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C9H11ClN4/c1-3-14(12)8-4-6(2)7(5-11)9(10)13-8/h4H,3,12H2,1-2H3 |
InChI Key |
OKXZKNLOHVUUPV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=NC(=C(C(=C1)C)C#N)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.